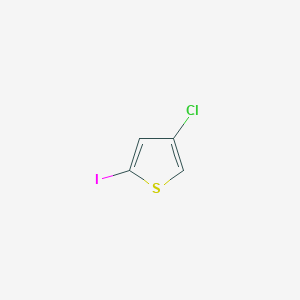
4-Chloro-2-iodothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom
Applications De Recherche Scientifique
4-Chloro-2-iodothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
4-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . These compounds have gained increased interest in many fields of science and industry due to their potential for further synthesis of new molecular structures . The primary targets of this compound are likely to be the molecular structures that it helps synthesize .
Mode of Action
The mode of action of this compound involves a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various polyhalo-substituted thiophene carbaldehydes via insertion of a carbene into C–H bonds of substituted thiophenes . This process leads to the formation of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
Result of Action
The result of the action of this compound is the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes . These compounds can be used as building blocks in numerous chemical transformations .
Orientations Futures
Thiophene derivatives, including 4-Chloro-2-iodothiophene, have gained increased interest in many fields of science and industry . They can be utilized for further synthesis of new molecular structures . Future research may focus on developing more efficient and environmentally friendly synthetic methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodothiophene typically involves halogenation reactionsFor instance, starting from 2,4-dibromothiophene, one can synthesize 4-bromo-2-chlorothiophene by treating it with lithium diisopropylamide (LDA) followed by carbon tetrachloride (C2Cl6) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of efficient and scalable halogenation reactions, such as those involving N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), can be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are commonly used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated thiophenes.
Coupling Products: Complex biaryl or polyaryl compounds can be formed through coupling reactions.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-chlorothiophene
- 2-Iodo-4-chlorothiophene
- 2,5-Diiodothiophene
Comparison: 4-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to other halogenated thiophenes. For instance, 4-Bromo-2-chlorothiophene may exhibit different reactivity patterns due to the presence of bromine instead of iodine. Similarly, 2-Iodo-4-chlorothiophene, with the positions of the halogens reversed, may have different steric and electronic properties .
Propriétés
IUPAC Name |
4-chloro-2-iodothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHNGPOTPARPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

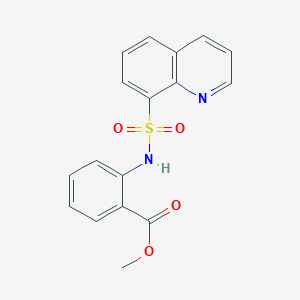
![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)
![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride](/img/structure/B2593154.png)
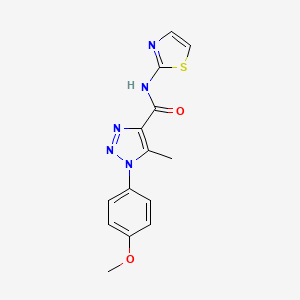
![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)
![ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2593159.png)
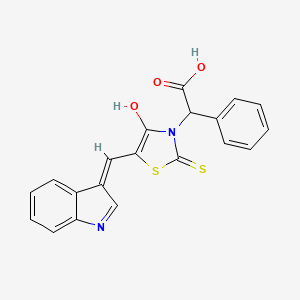
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
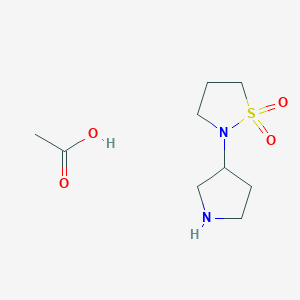
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)
